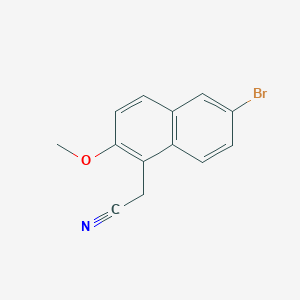
3-(5-Methyl-1,3-benzoxazol-2-yl)anilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline derivatives often involves condensation reactions, where aromatic amines react with aldehydes in the presence of catalysts to form Schiff bases. For example, Jayanna et al. (2012) reported the synthesis of Schiff bases by condensing 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives with aromatic amines in methanol at room temperature (Jayanna, Vagdevi, Dharshan, & Kekuda, 2012). Similarly, Kostas et al. (1997) synthesized benzoxazasilepines by reacting o-lithio-N-(2-lithiooxyethyl)-N-methyl-aniline with dichlorodialkylsilanes, demonstrating the versatility in forming heterocyclic derivatives (Kostas, Screttas, Raptopoulou, & Terzis, 1997).
Wissenschaftliche Forschungsanwendungen
Antitumor- und Antibakterielle Aktivitäten
3-(5-Methyl-1,3-benzoxazol-2-yl)anilin: Derivate wurden synthetisiert und auf ihr Potenzial zur Behandlung von Krebs und bakteriellen Infektionen untersucht . Diese Verbindungen haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von Tumorzellen und Bakterien gezeigt, was sie wertvoll für die Weiterentwicklung von Medikamenten und therapeutische Anwendungen macht.
Elektronik
Im Bereich der Elektronik werden Benzoxazolderivate wegen ihrer elektrischen Eigenschaften und ihres möglichen Einsatzes in elektronischen Geräten untersucht . Die spezifischen Anwendungen in der Elektronik werden in den Suchergebnissen nicht näher erläutert, aber die strukturellen Eigenschaften von Benzoxazolen lassen vermuten, dass sie in organischen Halbleitern oder als Bestandteil elektronischer Materialien nützlich sein könnten.
Medizin
Benzoxazolderivate, einschließlich This compound, werden auf ihre medizinischen Eigenschaften untersucht . Sie zeichnen sich besonders durch ihre antimykotische Wirkung aus, die zur Entwicklung neuer Antimykotika führen könnte, die so wirksam sind wie Standardbehandlungen wie Voriconazol gegen Krankheitserreger wie Aspergillus niger .
Landwirtschaft
In der Landwirtschaft sind diese Verbindungen wegen ihrer antimykotischen Eigenschaften interessant, die zum Schutz von Nutzpflanzen vor Pilzkrankheiten eingesetzt werden könnten . Die Fähigkeit, Pilze wie Aspergillus niger zu bekämpfen, deutet auf potenzielle Anwendungen als landwirtschaftliche Fungizide hin.
Materialwissenschaften
Der Benzoxazol-Kern von This compound ist in der materialwissenschaftlichen Forschung von Bedeutung. Obwohl spezifische Anwendungen in diesem Bereich in den Suchergebnissen nicht näher erläutert werden, könnten die strukturellen Merkmale der Verbindung bei der Herstellung neuer Materialien mit wünschenswerten Eigenschaften wie thermischer Stabilität oder spezifischen optischen Eigenschaften von Vorteil sein .
Umweltwissenschaften
Die Umweltforschung könnte von den antimykotischen und antimikrobiellen Eigenschaften von Benzoxazolderivaten profitieren. Diese Verbindungen könnten in der Umweltüberwachung und -sanierung eingesetzt werden, um mikrobielle und Pilzpopulationen in verschiedenen Ökosystemen zu kontrollieren .
Analytische Chemie
In der analytischen Chemie können Benzoxazolderivate als Standards oder Reagenzien in verschiedenen Assays verwendet werden. Beispielsweise könnten sie in Assays wie dem MTT-Test verwendet werden, der die Zellviabilität anhand der Aktivität mitochondrialer Enzyme misst .
Wirkmechanismus
Target of Action
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is a derivative of benzoxazole, a biologically important heterocyclic compound . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects . .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities
Result of Action
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline has been synthesized and assessed for its antitumor and antibacterial activities . Some derivatives of this compound have shown remarkable activity in both antitumor and antibacterial studies . .
Biochemische Analyse
Biochemical Properties
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . For instance, it has demonstrated significant inhibitory effects against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli . Additionally, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline interacts with fungal enzymes, inhibiting the growth of Candida albicans and Aspergillus niger . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline has been shown to induce apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways by interacting with key proteins involved in cell growth and survival. For example, it can inhibit the activity of kinases, leading to reduced phosphorylation of downstream targets and altered gene expression . These cellular effects underscore the potential of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline as an anticancer agent.
Molecular Mechanism
At the molecular level, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism. The compound’s ability to inhibit enzyme activity and modulate gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The effects of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline over time in laboratory settings have been studied extensively. This compound exhibits good stability under various conditions, making it suitable for long-term studies . It is subject to degradation over time, particularly under extreme pH and temperature conditions . In vitro studies have shown that prolonged exposure to 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline can lead to sustained inhibition of cell growth and function . In vivo studies have also demonstrated long-term effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects . At higher doses, it can cause adverse effects, including toxicity to normal cells . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing cellular metabolism and function . The compound’s involvement in metabolic pathways underscores its potential impact on cellular and systemic metabolism.
Transport and Distribution
The transport and distribution of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline within tissues, influencing its localization and activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline plays a significant role in its activity and function. This compound can localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline to these compartments, where it can exert its effects on cellular processes . For instance, localization to the nucleus allows the compound to interact with transcription factors and modulate gene expression . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
3-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMVUJGLTNKWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324995 | |
| Record name | 3-(5-methylbenzoxazol-2-yl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7509-65-1 | |
| Record name | NSC408151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(5-methylbenzoxazol-2-yl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)
![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)




![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)




